molecular formula C8H9N5O2 B2509417 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide CAS No. 2121961-96-2

5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide

Cat. No.: B2509417
CAS No.: 2121961-96-2
M. Wt: 207.193
InChI Key: FPUGITYPYHXLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery and development. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

The synthesis of 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide can be achieved through a Biginelli-type reaction. This reaction involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. The reaction proceeds in boiling dimethylformamide (DMF) without the need for catalysts, yielding 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles

Chemical Reactions Analysis

5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as c-AMP phosphodiesterase and tyrosine kinase . The compound’s structure allows it to bind to these enzymes, blocking their activity and leading to various biological effects.

Comparison with Similar Compounds

5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide can be compared with other pyrazolopyrimidine derivatives, such as:

  • 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
  • Ethyl 5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity . The unique carbohydrazide group in this compound distinguishes it from its analogs and may confer specific properties useful in research and development.

Properties

IUPAC Name

5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-4-2-6(14)13-7(11-4)5(3-10-13)8(15)12-9/h2-3,10H,9H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXZJAAHNDLTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=CN2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.